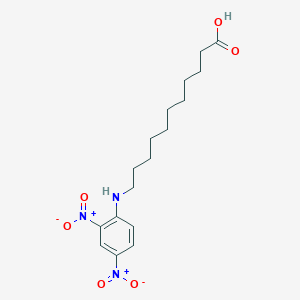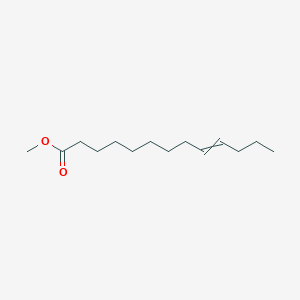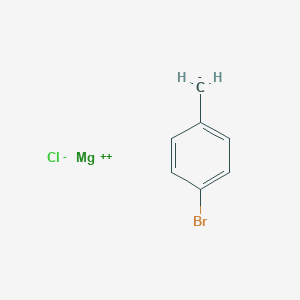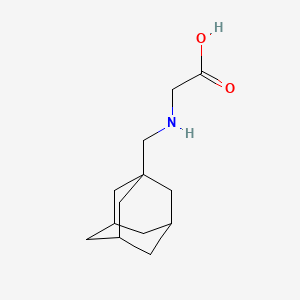
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including anxiolytic, hypnotic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes four methyl groups attached to the benzodiazepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- typically involves the reaction of o-phenylenediamine with acetone under prototropic conditions . This reaction leads to the formation of the benzodiazepine ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepines . These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzodiazepine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzodiazepines, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Vergleich Mit ähnlichen Verbindungen
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Comparison: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is unique due to the presence of four methyl groups, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, it may exhibit different binding affinities and metabolic stability .
This detailed article provides a comprehensive overview of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
160205-35-6 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
2,2,4,8-tetramethyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C13H18N2/c1-9-5-6-11-12(7-9)15-13(3,4)8-10(2)14-11/h5-7,15H,8H2,1-4H3 |
InChI-Schlüssel |
JMDOYGYWPDHINV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)C)NC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)



![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)



![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


